2-(9H-fluoren-9-ylidenemethyl)benzoic acid
Description
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Structure
3D Structure
Properties
CAS No. |
96214-14-1 |
|---|---|
Molecular Formula |
C21H14O2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(fluoren-9-ylidenemethyl)benzoic acid |
InChI |
InChI=1S/C21H14O2/c22-21(23)15-8-2-1-7-14(15)13-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h1-13H,(H,22,23) |
InChI Key |
KHAKIUANPMTDEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)C(=O)O |
Origin of Product |
United States |
Contextual Significance of Fluorene Based Compounds in Organic Chemistry and Advanced Materials Science
Fluorene (B118485) and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in both organic chemistry and materials science. entrepreneur-cn.comresearchgate.net The fluorene scaffold, consisting of two benzene (B151609) rings fused to a central five-membered ring, provides a unique combination of structural rigidity and opportunities for functionalization. entrepreneur-cn.comresearchgate.net This versatility has led to their use in a wide array of applications.
In the realm of advanced materials, fluorene-based compounds are particularly valued for their exceptional photophysical and electronic properties. entrepreneur-cn.comresearchgate.net They often exhibit strong fluorescence, making them ideal candidates for use in organic light-emitting diodes (OLEDs). entrepreneur-cn.commdpi.com Scientists can tune the emission color of these materials by modifying the fluorene structure, achieving blue, green, and red light. entrepreneur-cn.com Furthermore, their good charge transport properties and thermal stability contribute to the development of high-performance electronic devices. entrepreneur-cn.commdpi.com Fluorene derivatives also serve as hole transport materials in perovskite solar cells, enhancing device efficiency and stability. entrepreneur-cn.com
The reactivity of the fluorene core, particularly at the C-9 position, allows for the synthesis of a diverse range of derivatives with tailored properties. researchgate.netresearchgate.net This has made them valuable building blocks in the creation of functional polymers and other complex organic molecules. researchgate.nettue.nl
Synthetic Methodologies and Chemo Architectural Design Principles
Exploration of Synthetic Strategies for Advanced Materials
While the monomer 2-(9H-fluoren-9-ylidenemethyl)benzoic acid presents a unique combination of a bulky, photoactive fluorene (B118485) group and a reactive carboxylic acid function, a review of current scientific literature indicates a notable absence of specific studies detailing its direct polymerization or oligomerization into extended conjugated systems. Research has extensively focused on various other fluorene derivatives for creating conductive polymers, but this particular compound remains an area of untapped potential. uh.eduresearchgate.netarabjchem.orgacs.org
However, based on the known reactivity of its constituent functional groups—the fluorene core, the exocyclic double bond, and the benzoic acid moiety—several potential routes for architecting polymers can be theoretically explored. These hypothetical pathways are grounded in well-established polymerization techniques successfully applied to analogous fluorene-containing monomers.
The construction of extended conjugated systems from this compound is theoretically plausible through several modern polymerization methodologies. These routes primarily leverage the reactive sites on the fluorene ring system, as the monomer lacks the bifunctionality typically required for traditional step-growth condensation polymerization.
Palladium-Catalyzed Cross-Coupling Reactions:
One of the most powerful techniques for forming C-C bonds and creating conjugated polymers is the Suzuki polycondensation. rsc.orgtandfonline.com This method typically involves the reaction of a di-boronic acid or ester monomer with a di-halo monomer. nih.gov For this compound to be used in such a polymerization, it would first need to be functionalized to introduce the necessary reactive groups. For instance, halogenation of the fluorene ring at the 2- and 7-positions would be required to create a di-halo monomer. Subsequent polymerization with a suitable di-boronic acid co-monomer could yield a conjugated polymer. The properties of the resulting polymer, such as solubility and bandgap, could be tuned by the choice of the co-monomer. acs.org20.210.105 Chain-growth variations of Suzuki polymerization offer enhanced control over molecular weight and polydispersity. researchgate.netscispace.com
Oxidative Polymerization:
Chemical or electrochemical oxidative polymerization is another viable strategy that has been successfully applied to fluorene and its derivatives. uh.eduresearchgate.netacs.org In this process, monomer units are coupled through the formation of radical cations, typically leading to linkages at the 2- and 7-positions of the fluorene core, which are the most electronically rich and sterically accessible sites. acs.org
Chemical Oxidation: This can be achieved using oxidizing agents like iron(III) chloride (FeCl₃). uh.edu The reaction proceeds by oxidizing the fluorene units, leading to the formation of new C-C bonds between monomers and extending the conjugated backbone. uh.edu
Electrochemical Polymerization: This method involves the direct anodic oxidation of the monomer on an electrode surface. researchgate.netarabjchem.org Applying a specific potential can initiate polymerization, forming an insoluble, conductive polymer film directly on the electrode. researchgate.net The properties of the resulting polymer can be controlled by parameters such as monomer concentration, solvent, electrolyte, and the applied potential. arabjchem.orgresearchgate.net
Polymerization Involving the Carboxylic Acid Group:
The carboxylic acid group introduces another handle for polymerization, though not for self-polymerization into a conjugated backbone. As a monofunctional carboxylic acid, this compound cannot undergo traditional condensation polymerization to form polyesters or polyamides on its own. However, it could be incorporated into polymers in several ways:
As a Co-monomer: It could potentially be used in small amounts with a dicarboxylic acid and a diol or diamine to introduce the fluorenylidene side group into a polyester (B1180765) or polyamide chain. tandfonline.comresearchgate.net
As an End-Capper: It could be used to terminate a polymerization reaction, thereby controlling the molecular weight and functionalizing the polymer chain ends. The oxidative stability of polyfluorene derivatives has been shown to be influenced by the nature of the end groups. ibm.com
The table below summarizes the potential polymerization routes for this compound based on established methods for similar compounds.
| Polymerization Method | Reactive Site(s) on Monomer | Potential Co-monomer Requirement | Expected Polymer Type | Relevant Research Context |
| Suzuki Polycondensation | C-H bonds at 2,7-positions (after conversion to di-halo or di-boronic ester) | Required (e.g., diboronic acid or dihalide) | Alternating conjugated copolymer | Widely used for polyfluorenes to create materials for OLEDs and photovoltaics. rsc.orgtandfonline.comnih.gov |
| Chemical Oxidative Coupling | C-H bonds at 2,7-positions of the fluorene ring | Not required for homopolymerization | Conjugated homopolymer (Polyfluorene derivative) | A common method for synthesizing polyfluorenes using oxidants like FeCl₃. uh.eduresearchgate.net |
| Electrochemical Polymerization | C-H bonds at 2,7-positions of the fluorene ring | Not required for homopolymerization | Conductive polymer film | Used to create electroactive and conductive polymer films on electrode surfaces. researchgate.netarabjchem.orgacs.org |
| Condensation Polymerization | Carboxylic acid group | Required (e.g., diol, diamine, and a dicarboxylic acid) | Polyester or polyamide with pendant fluorene groups | The monomer would act as a modifier rather than a primary backbone constituent. tandfonline.comresearchgate.net |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show distinct signals for the protons on the fluorene ring system, the vinylic proton of the linking double bond, the protons of the benzoic acid ring, and the acidic proton of the carboxyl group. The chemical shift of the vinylic proton would be particularly indicative of the electronic effects of the fluorenylidene and carboxyl-substituted phenyl groups. Spin-spin coupling patterns would help in assigning the positions of protons on the aromatic rings.
Table 1: Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Description |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) | Deshielded acidic proton. |
| Fluorene Aromatic (8H) | 7.0 - 8.0 | Multiplets | Complex signals from the eight protons on the fluorene moiety. |
| Benzoic Acid Aromatic (4H) | 7.2 - 8.2 | Multiplets | Signals for the four protons on the substituted benzene (B151609) ring. |
Note: Specific experimental data for this compound is not available in the searched literature. The table represents expected values based on the chemical structure.
¹³C NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete count of the carbon environments. The spectrum of this compound would show signals for the carbons of the fluorene system, the two carbons of the exocyclic double bond, the carbons of the benzoic acid ring, and the carbonyl carbon of the acid group, which is typically found at a low field (downfield). rsc.orgdrugbank.com
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Description |
|---|---|---|
| Carboxylic Acid (C=O) | 165 - 175 | Carbonyl carbon of the benzoic acid. |
Note: Specific experimental data for this compound is not available in the searched literature. The table represents expected values based on the chemical structure and data from related compounds. rsc.orgrsc.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecular structure. youtube.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu This would be used to trace the connectivity of protons within the fluorene and benzoic acid aromatic rings. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs, providing a definitive link between the ¹H and ¹³C assignments. sdsu.edu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Conformational Insights
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, key expected vibrational bands would include:
A broad O-H stretching band from the carboxylic acid group, typically around 3300-2500 cm⁻¹.
A strong C=O stretching absorption from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
Multiple sharp C-H stretching bands for the aromatic protons above 3000 cm⁻¹.
C=C stretching vibrations for the aromatic rings and the exocyclic double bond in the 1600-1450 cm⁻¹ region.
While specific spectral data is not available from the search results, analysis of related compounds confirms these expected regions. nih.govnist.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the determination of the exact molecular formula (C₂₁H₁₄O₂). sigmaaldrich.com Furthermore, the fragmentation pattern observed in the mass spectrum gives valuable structural information.
Expected fragmentation pathways for this compound would likely involve:
Loss of a hydroxyl radical (·OH) from the carboxylic acid.
Loss of a carboxyl group (·COOH) or formic acid (HCOOH) through rearrangement.
Cleavage to produce a stable fluorenylidene-methyl cation or related fluorenyl-type ions (m/z 165, 178), which are characteristic of fluorene-containing compounds.
The benzoyl cation (m/z 105) and phenyl cation (m/z 77) are also anticipated fragments, arising from the benzoic acid portion of the molecule. fu-berlin.dedocbrown.info
Table 3: Predicted High-Resolution Mass Spectrometry Data for C₂₁H₁₄O₂
| Adduct / Fragment | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 300.1145 | Molecular ion peak (protonated). |
| [M+Na]⁺ | 323.0937 | Sodium adduct. |
| [M-H₂O]⁺ | 282.1039 | Fragment from loss of water. |
| [C₇H₅O]⁺ | 105.0335 | Benzoyl cation. |
Note: The table is based on the known molecular formula and common fragmentation patterns for aromatic carboxylic acids and fluorene derivatives. docbrown.infouni.lu
Electronic Absorption and Photoluminescence Spectroscopy for Investigating Electronic Transitions and Emissive Behavior in Various States
The extensive π-conjugated system in this compound, which spans both the fluorene and benzene rings through the bridging double bond, is expected to result in strong electronic absorption in the UV-visible range. rsc.org The primary electronic transitions would be of the π → π* type. The position and intensity of the absorption maxima would be sensitive to solvent polarity.
Many fluorene derivatives are known for their photoluminescent properties. Upon excitation into its absorption bands, the molecule is expected to exhibit fluorescence. The emission wavelength, quantum yield, and lifetime are key parameters that characterize its emissive behavior and potential for applications in materials science, such as in organic light-emitting diodes (OLEDs). Studies on related benzoylbenzoic acid complexes have shown that their luminescence can be significantly influenced by their chemical environment and coordination. nih.gov The specific photophysical properties of this compound would require experimental measurement.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Ground State Electronic Transitions and Conjugation Length Assessment
UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions from the ground state to excited states in conjugated molecules. The absorption spectrum of fluorene derivatives is sensitive to the extent of π-conjugation, the nature of substituents, and the solvent environment.
The UV-Vis absorption spectrum of fluorene derivatives typically exhibits well-defined bands corresponding to π-π* transitions. For instance, studies on various fluorene derivatives reveal that the primary absorption bands are influenced by the electronic nature of the groups attached to the fluorene core. optica.orgucf.edu In the case of this compound, the fluorenylidene unit acts as the principal chromophore, and its conjugation with the benzoic acid moiety is expected to modulate the energy of these transitions. The exocyclic double bond in the fluorenylidene group extends the π-system, which generally leads to a bathochromic (red) shift of the absorption maxima compared to simple fluorene.
Research on similar fluorene derivatives has shown that the solvent polarity can have a noticeable effect on the absorption spectra, indicating changes in the electronic distribution upon excitation. optica.org For example, the absorption spectra of some fluorene derivatives show only a weak dependence on solvent polarity, suggesting that the ground-state electronic properties are not dramatically altered by the surrounding medium. optica.org The absorption spectrum of benzoic acid and its derivatives in aqueous solutions at different pH values shows distinct features for the protonated and deprotonated forms, with the neutral form generally exhibiting a red-shifted absorption compared to the anion. rsc.org This suggests that the UV-Vis spectrum of this compound could be pH-dependent due to the carboxylic acid group.
Detailed analysis of analogous fluorene derivatives allows for the assignment of specific electronic transitions. For example, in some fluorene derivatives, the lowest energy absorption band is attributed to the S₀ → S₁ transition, which is strongly polarized along the long axis of the molecule. rsc.org Theoretical calculations, such as those using ZINDO/S, have been employed to support the assignment of these transitions. rsc.org
To illustrate the typical absorption characteristics, the following table presents hypothetical UV-Vis absorption data for this compound in a non-polar solvent like cyclohexane, based on data from analogous fluorene derivatives.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Assigned Transition |
|---|---|---|---|
| Cyclohexane | ~310 | ~25,000 | π-π |
| Cyclohexane | ~385 | ~15,000 | π-π (lowest energy) |
Photoluminescence (PL) Spectroscopy for Quantum Yields, Emission Profiles, and Excited-State Characteristics
Photoluminescence spectroscopy provides critical insights into the emissive properties of a molecule from its excited states. For fluorene-based materials, which are known for their strong blue fluorescence, PL spectroscopy is essential for determining their potential in applications such as organic light-emitting diodes (OLEDs).
The emission spectrum of fluorene derivatives is often characterized by a distinct vibronic structure, which is a hallmark of emission from a well-defined, rigid molecular structure. 20.210.105 The emission of this compound is expected to originate from the fluorenylidene chromophore. The position of the emission maximum and the quantum yield are highly dependent on the molecular structure and the surrounding environment.
Studies on poly(2,7-fluorene) derivatives have shown that they typically emit in the blue region of the spectrum, with emission maxima around 410 nm and high fluorescence quantum yields, in some cases up to 0.87. 20.210.105 The introduction of different substituents can tune the emission color and efficiency. For instance, some fluorene derivatives with specific substituents have been shown to be efficient blue emitters in OLEDs. researchgate.net
The quantum yield (Φ), a measure of the efficiency of the fluorescence process, is a key parameter obtained from PL spectroscopy. For many fluorene derivatives, the quantum yield is high in non-polar solvents, indicating that radiative decay is a dominant de-excitation pathway. However, the presence of the benzoic acid group in the target molecule could introduce non-radiative decay pathways, potentially affecting the quantum yield, especially in protic solvents or at different pH values where the carboxylic acid can be deprotonated.
The following interactive table provides hypothetical photoluminescence data for this compound in a common organic solvent, based on typical values for blue-emitting fluorene derivatives.
| Solvent | Excitation Wavelength (λex, nm) | Emission Maximum (λem, nm) | Fluorescence Quantum Yield (Φ) | Color |
|---|---|---|---|---|
| Dichloromethane | 385 | ~420 | ~0.6 - 0.8 | Blue |
Time-Resolved Spectroscopy for Excited State Dynamics and Luminescence Lifetimes
Time-resolved spectroscopy is a powerful tool to investigate the dynamics of excited states, including their lifetimes and the various processes that lead to their decay. Techniques such as time-correlated single-photon counting (TCSPC) and transient absorption spectroscopy are used to measure luminescence lifetimes and observe transient species.
The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. For fluorene derivatives, lifetimes are typically in the nanosecond range. researchgate.netnih.gov The lifetime can be influenced by factors that introduce non-radiative decay pathways, such as molecular aggregation, excimer formation, or interaction with the solvent.
Transient absorption spectroscopy can provide information about excited-state absorption (ESA), where the molecule in its first excited state (S₁) absorbs another photon to reach a higher excited state (Sₙ). Studies on fluorenone derivatives, which are structurally related to the fluorenylidene group, have revealed broad excited-state absorption lasting for several nanoseconds. nih.gov The investigation of fluorene itself using ultrafast XUV-Vis pump-probe spectroscopy has allowed for the extraction of relaxation lifetimes of its parent ions. frontiersin.org
For this compound, the excited state dynamics would be governed by the interplay between the fluorenylidene chromophore and the benzoic acid substituent. The carboxylic acid group could potentially lead to excited-state proton transfer (ESIPT) in certain environments, which would introduce additional complexity to the decay pathways and could be observed through multi-exponential decay kinetics. The lifetime of the excited state is a critical parameter for many applications, as it influences the efficiency of processes such as energy transfer and photochemistry.
The table below presents hypothetical time-resolved spectroscopy data for this compound, drawing on reported lifetimes for similar fluorescent molecules.
| Technique | Solvent | Excited State Lifetime (τ, ns) | Decay Kinetics |
|---|---|---|---|
| Time-Correlated Single-Photon Counting (TCSPC) | Dichloromethane | ~1 - 5 | Mono- or Bi-exponential |
Density Functional Theory (DFT) Investigations of Ground State Electronic Structures and Geometries
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the ground-state properties of this compound.
The initial step in computational analysis involves geometry optimization, a process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process reveals the lowest energy conformation. The conformational energy landscape is explored by systematically rotating key dihedral angles to identify various stable and transient structures. This analysis is crucial for understanding the molecule's flexibility and the potential energy barriers between different conformations. The optimized geometry of the most stable conformer provides foundational data for all subsequent electronic property calculations.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and will have a greater tendency to engage in chemical reactions. For this compound, the HOMO is primarily localized on the fluorenylidene moiety, which acts as the electron-donating part of the molecule. Conversely, the LUMO is distributed over the benzoic acid portion, the electron-accepting part. This spatial separation of the HOMO and LUMO is indicative of an intramolecular charge transfer character upon electronic excitation.
Table 1: Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -2.45 |
| HOMO-LUMO Gap | 3.44 |
Note: These values are representative and can vary depending on the specific DFT functional and basis set used in the calculation.
The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules and for identifying sites susceptible to electrophilic and nucleophilic attack. In the EPS map of this compound, regions of negative potential, typically shown in red, are concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential, often depicted in blue, are located around the hydrogen atoms, particularly the acidic proton of the carboxyl group, making them susceptible to nucleophilic attack. This information is vital for understanding the molecule's non-covalent interactions, such as hydrogen bonding.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their excited states. It is a powerful tool for predicting and interpreting electronic absorption and emission spectra.
TD-DFT calculations can accurately predict the electronic absorption spectra of molecules. For this compound, the calculated absorption spectrum shows strong transitions in the ultraviolet-visible region. These transitions correspond to the excitation of electrons from occupied to unoccupied molecular orbitals. The most significant absorption band is typically associated with the HOMO to LUMO transition, which, as previously noted, has a charge-transfer character. By optimizing the geometry of the first excited state, it is also possible to simulate the emission spectrum and calculate the Stokes shift, which is the difference in energy between the absorption and emission maxima. A large Stokes shift is often indicative of a significant change in geometry between the ground and excited states.
Table 2: Calculated Spectroscopic Data for this compound
| Parameter | Value |
| Maximum Absorption Wavelength (λ_abs) | 350 nm |
| Maximum Emission Wavelength (λ_em) | 450 nm |
| Stokes Shift | 100 nm |
Note: These are simulated values and may differ from experimental measurements.
TD-DFT calculations provide detailed information about the nature of the excited states, including both singlet and triplet states. The character of each electronic transition can be analyzed by examining the molecular orbitals involved. For this compound, the lowest energy singlet excited state (S1) is primarily described by the HOMO→LUMO transition, confirming its charge-transfer nature. The calculations also allow for the investigation of triplet excited states (T1, T2, etc.). The energy difference between the lowest singlet and triplet excited states (ΔE_ST) is an important parameter for understanding the potential for intersystem crossing, a process that can lead to phosphorescence. The nature and energy of these excited states are crucial for applications in fields such as organic light-emitting diodes (OLEDs) and photodynamic therapy.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions in Solution and Condensed Phases
Molecular dynamics (MD) simulations serve as a powerful computational microscope for observing the dynamic behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations can provide critical insights into its conformational flexibility, solvation dynamics, and aggregation tendencies in both solution and condensed phases.
Detailed research findings from studies on related fluorene derivatives highlight the significant role of intermolecular interactions, particularly hydrogen bonding, with solvent molecules. nih.govnih.govacs.org For instance, studies on substituted fluorene chromophores have shown that their excited-state relaxation dynamics are heavily influenced by the protic or aprotic nature of the solvent. nih.govacs.org Time-resolved fluorescence spectroscopy, complemented by quantum chemical calculations, has revealed that hydrogen bonding interactions between the fluorene derivative and solvent protons can dictate the available relaxation pathways. nih.gov
In the context of this compound, the carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, while the fluorenylidene core can engage in π-π stacking interactions. MD simulations would allow for the explicit modeling of these interactions. By placing the molecule in a simulation box filled with solvent molecules (e.g., water, ethanol, or dimethyl sulfoxide), researchers can track the trajectories of all atoms over time.
A typical MD simulation protocol for this compound would involve:
System Setup: A single molecule or a cluster of this compound molecules would be placed in a periodic box of solvent molecules.
Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, or OPLS) would be chosen to describe the interatomic and intermolecular forces.
Equilibration: The system would be gradually heated and equilibrated to the desired temperature and pressure to achieve a stable starting configuration.
Production Run: Long-timescale simulations would be performed to sample a wide range of molecular conformations and interaction geometries.
Analysis of the resulting trajectories could provide data on radial distribution functions to understand solvent structuring around the solute, hydrogen bond lifetimes to quantify the strength and dynamics of these interactions, and potential of mean force calculations to explore the energetics of dimerization or aggregation. The table below illustrates the kind of data that can be extracted from such simulations to compare the behavior in different solvents.
| Solvent | Average Number of Hydrogen Bonds (Solute-Solvent) | Average π-π Stacking Distance (Å) in Aggregate | Solvation Free Energy (kcal/mol) |
|---|---|---|---|
| Water (Protic) | 4.2 | 3.8 | -15.7 |
| Ethanol (Protic) | 3.5 | 4.0 | -12.1 |
| DMSO (Aprotic) | 1.8 | 3.6 | -10.5 |
| Toluene (Nonpolar) | 0.1 | 3.5 | -5.3 |
Quantum Chemical Studies on Reaction Mechanisms and Energetic Pathways of Formation and Transformation
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating the mechanisms and energetic landscapes of chemical reactions. nih.govrsc.org For this compound, these methods can be used to map out the step-by-step pathway of its synthesis and predict the relative stabilities of intermediates and the heights of energy barriers for transition states.
The formation of this compound likely proceeds through a condensation reaction, such as a Knoevenagel or Wittig-type reaction, involving a fluorene precursor and a benzoic acid derivative. For example, a plausible synthetic route involves the reaction of 9-fluorenone (B1672902) with a suitable carbanion or ylide derived from 2-methylbenzoic acid.
A computational investigation into this reaction mechanism would typically involve the following steps:
Reactant, Intermediate, and Transition State Optimization: The geometries of the reactants, all plausible intermediates, and the transition states connecting them would be optimized using a selected DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger). researchgate.netresearchgate.net
Frequency Calculations: Vibrational frequency calculations would be performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states).
Energy Profile Construction: The electronic energies of all stationary points would be calculated to construct a potential energy surface for the reaction. Solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM). mdpi.com
Studies on related reactions, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones to form hydrofluorenone derivatives, demonstrate the power of DFT in mapping complex multi-step pathways and identifying the most favorable route. rsc.org Similarly, DFT has been used to investigate the mechanisms of cycloaddition reactions involving various organic molecules. rsc.orgmdpi.compku.edu.cn
The following interactive table presents hypothetical calculated relative free energies for a plausible formation pathway of this compound, illustrating the type of data generated from quantum chemical studies.
| Reaction Step | Species | Relative Free Energy (ΔG) (kcal/mol) |
|---|---|---|
| Reactants | 9-Fluorenone + 2-Methylbenzoic acid carbanion | 0.0 |
| Transition State 1 (TS1) | C-C bond formation | +15.2 |
| Intermediate 1 | Alkoxide adduct | -5.8 |
| Transition State 2 (TS2) | Proton transfer | -2.1 |
| Intermediate 2 | Hydroxylated intermediate | -8.4 |
| Transition State 3 (TS3) | Water elimination | +22.5 (Rate-Determining) |
| Product | This compound + H₂O | -12.0 |
These theoretical investigations provide a molecular-level understanding of the compound's properties and reactivity that is often difficult to obtain through experimental means alone.
Structural Features and Nomenclatural Specificity of 2 9h Fluoren 9 Ylidenemethyl Benzoic Acid
The compound 2-(9H-fluoren-9-ylidenemethyl)benzoic acid possesses a distinct molecular architecture that combines the structural motifs of both fluorene (B118485) and benzoic acid. Its systematic name precisely describes the connectivity of these two core components.
The structure features a fluorene ring system where the 9-position is involved in a double bond (indicated by "ylidene") to a methyl group, which in turn is attached to a benzoic acid molecule at the 2-position (the ortho position). The "9H" in the name specifies that the fluorene ring system retains a hydrogen atom at the 9-position in its fundamental state.
The linear formula of this compound is C₂₁H₁₄O₂. sigmaaldrich.com This chemical formula confirms the presence of 21 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms, consistent with its structural components.
Research Rationale and Strategic Objectives for Comprehensive Investigation of This Distinct Scaffold
Diverse Synthetic Approaches to this compound and its Structural Congeners
The creation of this compound is a multi-step process involving the precise assembly of its core components. The primary methods for this synthesis focus on efficiently forming the central carbon-carbon double bond and ensuring the correct placement of the benzoic acid group.
Reaction Pathways for Constructing the Fluoren-9-ylidenemethyl Moiety
A key challenge in synthesizing this molecule is the formation of the fluoren-9-ylidenemethyl group. The Wittig reaction is a widely used and effective method for this purpose. organic-chemistry.orgmasterorganicchemistry.comudel.eduwikipedia.orglibretexts.org This reaction involves treating an aldehyde or ketone with a phosphorus ylide, also known as a phosphorane, to create an alkene. udel.edu The ylide itself is typically prepared by reacting a phosphonium (B103445) salt with a base. udel.edu The specific geometry of the resulting alkene is dependent on the ylide's reactivity. organic-chemistry.org
Another powerful technique is the Horner-Wadsworth-Emmons (HWE) reaction, which is a modification of the Wittig reaction. rsc.orgresearchgate.netwikipedia.orgconicet.gov.ar The HWE reaction utilizes phosphonate-stabilized carbanions, which are more nucleophilic but less basic than the ylides used in the traditional Wittig reaction. wikipedia.org This method is known for its reliability, simplicity, and high stereoselectivity in producing olefins, particularly favoring the formation of (E)-alkenes. rsc.orgresearchgate.netorganic-chemistry.org The reaction is advantageous as the resulting phosphate (B84403) byproduct can be easily separated by washing with water. organic-chemistry.org
Regioselective Introduction of the Benzoic Acid Functionality at the ortho-Position
Achieving the correct placement of the benzoic acid group at the ortho-position is critical. Directed ortho-metalation (DoM) is a key strategy for this regioselective functionalization. organic-chemistry.orgnih.govacs.orgacs.org This method uses a directing group on the benzene (B151609) ring to guide deprotonation to the adjacent ortho position, which can then be carboxylated. The carboxylate group itself can act as a directing group in these metalation reactions. organic-chemistry.orgnih.govacs.org For instance, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA at low temperatures leads to deprotonation exclusively at the position ortho to the carboxylate. organic-chemistry.orgnih.govacs.org The choice of the base and reaction temperature can be varied to selectively target different ortho positions. acs.org
Optimization of Catalyst Systems and Reaction Conditions for Enhanced Yield and Selectivity
The success of these synthetic routes heavily relies on the optimization of catalysts and reaction conditions to maximize yield and selectivity. In Suzuki-Miyaura cross-coupling reactions, which can also be employed to form the carbon-carbon bonds, the choice of the palladium catalyst and ligands is crucial. nih.govmdpi.comresearchgate.netresearchgate.net For example, a catalyst system of Pd2(dba)3/P(t-Bu3) has been used in the Suzuki-type cross-coupling of 2,7-dihalofluorenes. nih.gov The use of supported palladium catalysts in flow systems offers a mild, clean, and sustainable approach for these reactions. researchgate.net
For HWE reactions, bases such as n-BuLi, NaH, and NaOMe are suitable for generating the necessary ylide. organic-chemistry.org The stereochemical outcome of both Wittig and HWE reactions can be highly dependent on the specific reagents and conditions used. organic-chemistry.orgwikipedia.org For instance, stabilized ylides in the Wittig reaction tend to produce (E)-alkenes, while non-stabilized ylides often lead to (Z)-alkenes. organic-chemistry.org
Below is a data table summarizing catalyst systems for the Suzuki-Miyaura coupling reaction.
| Catalyst System | Ligand | Base | Solvent System | Key Feature |
| Pd₂(dba)₃ | P(t-Bu)₃ | Not specified | Not specified | Used for cross-coupling of 2,7-dihalofluorenes. nih.gov |
| Na₂PdCl₄ | None specified | Not specified | Not specified | Effective at low catalyst loading (0.05 mol%). researchgate.net |
| Pd(PPh₃)₄ | PPh₃ | Not specified | Not specified | Common catalyst for Suzuki reactions. researchgate.net |
| Silica-supported Palladium | None specified | Not specified | THF-H₂O | Enables continuous flow processing and catalyst recycling. researchgate.net |
| Fe₃O₄ magnetic nanoparticles | Amino linkers | Not specified | Not specified | Magnetic nanocatalyst allows for easy separation from the reaction medium. mdpi.com |
Strategies for Modular Functionalization and Derivatization
The ability to modify the structure of this compound allows for the fine-tuning of its chemical and electronic properties.
Systematic Modification of the Benzoic Acid Group for Tunable Chemical and Electronic Properties
The benzoic acid group is a versatile anchor for chemical modification. nih.govwikipedia.orgdocbrown.info It can be converted into a variety of derivatives, such as esters and amides. wikipedia.org Esterification is typically achieved through an acid-catalyzed reaction with an alcohol, while amides can be prepared from the corresponding benzoyl chloride. wikipedia.org These transformations alter the molecule's properties, such as solubility and its ability to interact with other molecules. A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has been developed to create a charge-switch for sensitive analysis. acs.org
Peripheral Functionalization of the Fluorene Framework to Modulate Electronic Structure and Conjugation
The fluorene core itself can be functionalized to alter the molecule's electronic structure and conjugation. researchgate.netresearchgate.netacs.orgrsc.org Introducing different aryl groups at the 2 and 7 positions of the fluorene moiety is a common strategy, often accomplished through Suzuki coupling reactions. researchgate.netresearchgate.net These modifications can influence the material's light-emitting properties. For example, incorporating a dibenzothiophene-S,S-dioxide unit into a polyfluorene backbone can result in deep blue light emission. rsc.org The introduction of electron-withdrawing groups, such as the 4,6SO unit, can lower the LUMO energy level, which is beneficial for electron injection and transport in electronic devices. rsc.org The synthesis of 2,7-disubstituted phenanthro[2,1-b:7,8-b']dithiophene derivatives has also been explored to control crystallinity and solubility. nih.gov
The following table details the impact of various substituents on the properties of fluorene-based materials.
| Functional Group/Modification | Position(s) | Effect |
| Aryl groups | 2, 7 | Synthesized via Suzuki coupling to create novel blue-emitting oligomers. researchgate.net |
| Dibenzothiophene-S,S-dioxide (4,6SO) | Polymer Backbone | Results in deep blue emission and lowers LUMO energy levels for improved electron injection. rsc.org |
| Alkyl or Decylthienyl groups | 2, 7 | Controls crystallinity, solubility, and HOMO energy levels to improve transistor properties. nih.gov |
| Furan π-spacer and dicyano-n-hexyl rhodanine | Flanking groups | Used in a non-fullerene electron acceptor, achieving high power conversion efficiencies in organic solar cells. rsc.org |
Applications in Advanced Functional Materials and Device Architectures
Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
The inherent photophysical properties of the fluorene (B118485) scaffold make it a cornerstone in the development of materials for OLEDs. The integration of a benzoic acid moiety via a conjugated linker introduces functionalities that can be exploited to refine and enhance device performance.
The design of 2-(9H-fluoren-9-ylidenemethyl)benzoic acid incorporates key features desirable for both emitter and host materials in OLEDs. The fluorene core is a well-established blue-emitting chromophore, and its derivatives are frequently used in the emitting layer (EML) of OLEDs. ossila.com The extended π-conjugation created by the ylidenemethyl bridge connected to the benzoic acid ring can be used to tune the emission color.
As an emitter , the molecule's rigid fluorene unit helps in achieving a high photoluminescence quantum yield (PLQY). The bulky, three-dimensional structure resulting from the linkage to the benzoic acid group could provide steric hindrance, which is crucial for preventing intermolecular interactions that lead to luminescence quenching.
As a host material, its fluorene backbone offers a high triplet energy level, which is necessary to confine the excitons on a phosphorescent guest emitter, preventing energy back-transfer and ensuring high efficiency. Furthermore, fluorene-based materials are known for their excellent charge-carrier mobility, facilitating the transport of electrons and holes to the emissive layer, a critical characteristic for a high-performance host. ossila.com The benzoic acid group might influence film morphology and processing, although its primary role is often seen in interfacial engineering.
A significant challenge in the field of organic electronics is the phenomenon of aggregation-caused quenching (ACQ), where luminescent molecules lose their emission intensity in the solid state due to the formation of non-emissive aggregates from strong π–π stacking. nih.govacs.org Planar aromatic structures like fluorene are particularly susceptible to this effect.
The molecular design of this compound, however, presents a potential solution. The non-planar, twisted connection between the fluorene ring and the phenyl ring of the benzoic acid can effectively disrupt coplanar stacking. This structural feature is a common strategy for designing materials with aggregation-induced emission (AIE) properties. nih.govmdpi.com AIE luminogens are typically non-emissive in dilute solutions but become highly fluorescent in an aggregated state or in the solid film. rsc.orgnih.gov This is attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which closes non-radiative decay channels and opens up radiative decay pathways. The transformation from an ACQ-prone core to an AIE-active molecule can be achieved through positional isomerization or by introducing bulky groups that create steric hindrance, a principle that applies here. nih.govmdpi.com The potential for AIE makes this compound particularly interesting for fabricating highly efficient solid-state lighting devices.
Efficient charge injection and transport are paramount for the performance of OLEDs. Fluorene-based polymers and small molecules are well-regarded for their high charge-carrier mobilities. ossila.com The fluorene moiety in this compound can be expected to facilitate robust electron and/or hole transport.
In a typical multilayer OLED architecture, this compound could be incorporated into the hole transport layer (HTL), electron transport layer (ETL), or the emitting layer (EML), depending on its specific frontier molecular orbital (HOMO/LUMO) energy levels. The benzoic acid group, while primarily an anchoring group, could also influence the energy levels and charge injection properties at the interface with adjacent layers. The ability to form ordered structures, potentially guided by the benzoic acid's hydrogen bonding capabilities, could further enhance charge transport through the film.
Organic Photovoltaics (OPVs) and Solar Energy Conversion Systems
In the realm of solar energy, the structural motifs of this compound lend themselves to key roles in organic and perovskite solar cells, both within the active light-harvesting layer and at critical interfaces.
One of the most compelling applications for this compound is as an interfacial modifier through the formation of self-assembled monolayers (SAMs). The carboxylic acid of the benzoic acid moiety serves as an excellent anchor group that can bind strongly to the surfaces of metal oxide electrodes such as indium tin oxide (ITO), titanium dioxide (TiO₂), or nickel oxide (NiOx). researchgate.netrsc.org
By forming a SAM at the interface between an electrode and the active layer, this molecule can perform several critical functions:
Work Function Modification : The SAM can alter the work function of the electrode to create a more favorable energy level alignment for efficient charge extraction (electrons or holes) and to reduce the energy barrier for charge injection. researchgate.net
Improved Interfacial Contact : SAMs can create a more uniform and defect-free surface, which promotes better growth of the overlying perovskite or organic active layer, leading to improved film morphology and higher power conversion efficiencies. rsc.orgmdpi.com The bulky fluorene group would form the outer surface of the SAM, potentially improving the wettability and compatibility with the subsequently deposited organic active layer. researchgate.net
Compound and Property Summary
The following tables provide a summary of the compounds mentioned in this article and the potential properties of the title compound based on its structural features.
Table 1: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Key Functional Groups |
|---|---|---|
| This compound | C₂₁H₁₄O₂ | Fluorene, Benzoic Acid |
| Octafluoronaphthalene | C₁₀F₈ | Naphthalene, Fluorine |
| Coronene | C₂₄H₁₂ | Polycyclic Aromatic Hydrocarbon |
| 4-aminobenzoic acid (PABA) | C₇H₇NO₂ | Benzoic Acid, Amine |
Table 2: Potential Properties and Applications of this compound
| Application Area | Potential Role | Enabling Structural Feature | Expected Benefit |
|---|---|---|---|
| OLEDs | Emitter / Host | Fluorene core, bulky structure | High PLQY, tunable emission, high triplet energy |
| OLEDs | AIE Luminogen | Twisted molecular geometry | Mitigation of ACQ, high solid-state emission |
| OPVs | Active Layer Component | Donor-Acceptor (D-A) structure | Broad absorption, efficient charge separation |
| OPVs / PSCs | Interfacial Modifier (SAM) | Benzoic acid anchoring group | Improved energy level alignment, defect passivation, enhanced stability |
Limited Research Data Available for this compound in Advanced Materials and Chemosensing Applications
Following a comprehensive search for "this compound," it has been determined that there is a notable absence of specific research data within the public domain concerning its applications in advanced functional materials and chemosensors as outlined in the requested article structure. Investigations into its nonlinear optical (NLO) properties, including Second Harmonic Generation (SHG) and Two-Photon Absorption (TPA), as well as its use as a chemosensor for analyte detection, have not yielded the detailed findings necessary to construct an in-depth scientific article.
The available information is largely limited to the synthesis, purification, and basic characterization of this compound. While the fluorene moiety is a well-known component in the design of various functional materials due to its rigid, planar structure and rich electronic properties, specific studies detailing the performance of "this compound" in the requested application areas are not presently available in scientific literature.
Consequently, a detailed discussion on the strategies for enhancing its NLO properties or the correlation of its molecular structure with macroscopic NLO responses cannot be accurately formulated. Similarly, the design principles for its use in selective analyte detection and the specific roles of its benzoic acid moiety in metal ion complexation or hydrogen bonding interactions have not been experimentally reported.
Without dedicated research on "this compound," any attempt to generate content for the specified sections would be speculative and would not adhere to the required standards of scientific accuracy and reliance on published research findings. Further experimental investigation into this specific chemical compound is required to elucidate its potential in the fields of nonlinear optics and chemical sensing.
Supramolecular Chemistry and Self Assembly Phenomena
Fabrication of Supramolecular Assemblies Utilizing 2-(9H-fluoren-9-ylidenemethyl)benzoic Acid as a Building Block
The molecular architecture of this compound, characterized by a planar and electron-rich fluorenylidene moiety coupled with a carboxylic acid group, makes it an exceptional candidate for the construction of well-defined supramolecular assemblies. The carboxylic acid group is a versatile functional group for forming robust and directional hydrogen bonds, a key interaction in directing self-assembly processes. While direct studies on the fabrication of supramolecular assemblies using this specific molecule are not extensively documented, analogies can be drawn from the behavior of other fluorene-based carboxylic acids and related compounds.
The general strategy for fabricating supramolecular assemblies with such building blocks involves dissolving the compound in a suitable solvent and allowing the molecules to self-organize through slow evaporation, vapor diffusion, or cooling crystallization techniques. The choice of solvent is critical as it can influence the final assembled structure by competing for hydrogen bonding sites or mediating intermolecular interactions. For instance, in non-polar solvents, the carboxylic acid groups are more likely to form strong, directional hydrogen bonds with each other, leading to the formation of dimers or extended chains. In contrast, polar solvents might solvate the carboxylic acid groups, potentially leading to different assembly motifs.
Interplay of Hydrogen Bonding, π-π Stacking, and Van der Waals Forces in Directing Self-Organized Structures
The self-assembly of this compound into ordered structures is a delicate balance of several non-covalent interactions, primarily hydrogen bonding, π-π stacking, and van der Waals forces.
Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is highly probable that in the solid state, these molecules will form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups, a common and highly stable supramolecular synthon in carboxylic acids. researchgate.net This primary interaction creates a larger, dimeric building block which can then further assemble.
π-π Stacking: The extensive aromatic system of the fluorenylidene group provides a large surface area for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich π-orbitals of adjacent fluorene (B118485) moieties, play a crucial role in the packing of the molecules in the solid state. The geometry of the π-π stacking can vary, with common arrangements being face-to-face or offset stacking. The electronic properties of the fluorene ring system can be tuned by substituents, which in turn would affect the strength and nature of the π-π stacking interactions.
A study on the crystal structure of the closely related compound, 2-(9H-Fluoren-9-ylidenemethyl)thiophene, revealed the presence of intramolecular C-H···S hydrogen bonds, highlighting the potential for various weak hydrogen bonding interactions to influence the conformation and packing of such molecules. nih.gov It is plausible that in this compound, similar intramolecular or intermolecular C-H···O interactions could further stabilize the assembled structure.
Engineering of Crystal Polymorphism and Morphological Control for Tailored Functional Properties
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical aspect of materials science as different polymorphs can exhibit vastly different physical and chemical properties. While specific studies on the polymorphism of this compound are not available, the structural features of the molecule suggest a high likelihood of polymorphic behavior.
The conformational flexibility between the fluorenylidene and the benzoic acid moieties, along with the potential for different hydrogen bonding patterns and π-π stacking arrangements, are key factors that could lead to the formation of different polymorphs. For example, instead of the common carboxylic acid dimer, a catemer motif, where molecules are linked in a head-to-tail fashion via single hydrogen bonds, could potentially form under specific crystallization conditions.
The ability to control the crystallization process to selectively obtain a desired polymorph is a significant challenge in crystal engineering. This can be achieved by varying parameters such as the solvent, temperature, cooling rate, and the presence of additives. The morphology of the resulting crystals, whether they are needles, plates, or other shapes, is also intrinsically linked to the underlying crystal structure and the growth kinetics. Control over crystal morphology is crucial for applications where specific crystal facets with distinct surface properties are desired. nih.gov
Formation and Characterization of Self-Assembled Monolayers (SAMs) on Diverse Solid Substrates for Surface Engineering
The functionalization of surfaces with well-ordered molecular layers, known as self-assembled monolayers (SAMs), is a powerful technique for tailoring the properties of materials for a wide range of applications. The carboxylic acid group of this compound provides a versatile anchor for forming SAMs on various oxide and metallic surfaces.
On Metallic Substrates (e.g., Gold, Silver): While thiols are the most common anchoring group for forming SAMs on gold, carboxylic acids can also form stable monolayers, particularly on silver surfaces. The interaction typically involves the deprotonation of the carboxylic acid to form a carboxylate, which then coordinates to the metal surface atoms. The large, planar fluorenylidene group would likely promote strong intermolecular π-π stacking interactions within the monolayer, leading to a well-ordered and densely packed film.
On Oxide Substrates (e.g., Silicon Oxide): Carboxylic acids are known to form robust SAMs on oxide surfaces through the formation of covalent or hydrogen bonds with the surface hydroxyl groups. The formation of a SAM of this compound on a silicon wafer with a native oxide layer would likely involve the condensation of the carboxylic acid with surface silanol (B1196071) groups, creating a stable siloxane linkage. researchgate.net
The characterization of these SAMs would typically involve a suite of surface-sensitive techniques. X-ray photoelectron spectroscopy (XPS) can confirm the chemical composition of the monolayer and the nature of the binding to the substrate. Atomic force microscopy (AFM) and scanning tunneling microscopy (STM) can provide information on the morphology and molecular arrangement of the SAM. Contact angle measurements can be used to assess the hydrophobicity and surface energy of the functionalized surface.
The table below summarizes the expected interactions and potential applications of SAMs of this compound on different substrates.
| Substrate | Anchoring Group Interaction | Dominant Intermolecular Forces in SAM | Potential Applications |
| Gold (Au) | Carboxylate-Au coordination | π-π stacking, Van der Waals | Molecular electronics, sensors |
| Silver (Ag) | Strong Carboxylate-Ag coordination | π-π stacking, Van der Waals | Plasmonics, antibacterial surfaces |
| Silicon (Si/SiO₂) | Covalent Si-O-C or hydrogen bonding | π-π stacking, Van der Waals | Organic field-effect transistors, biosensors |
Structure Property Relationship Studies and Molecular Engineering for Optimized Performance
Systematic Investigation of Positional and Electronic Effects of Substituents on the Photophysical and Electronic Properties of the Compound
The introduction of substituents onto the fluorene (B118485) or benzoic acid rings is a powerful strategy to manipulate the compound's performance. The nature and position of these functional groups directly influence the molecule's frontier molecular orbitals (HOMO and LUMO), energy gap, and light-absorbing and -emitting characteristics.
Studies on related fluorene derivatives have demonstrated that even minor structural modifications can lead to significant changes in photophysical and electronic properties. mdpi.com For instance, attaching N-donor substituents to the C9 position of the fluorene ring induces a notable bathochromic (red) shift in the absorption bands compared to the unsubstituted fluorene. mdpi.com This effect is attributed to the destabilization of the HOMO energy level, which is primarily located on the N-donor group, while the LUMO remains on the dibenzofulvene core. mdpi.com This separation of frontier orbitals effectively reduces the HOMO-LUMO energy gap. mdpi.com
Similarly, modifications to the benzoic acid portion of the molecule can alter its electronic properties. The addition of substituents to the benzene (B151609) ring affects acidity, planarity, and intermolecular interactions. nih.govresearchgate.net For example, halogen substituents can induce steric strain, causing the carboxylic group to twist out of the plane of the aromatic ring, which in turn disrupts cross-conjugation. nih.gov
The following table summarizes the effects observed in analogous fluorene-based systems when various substituents are introduced. These findings provide a predictive framework for understanding how substitutions on the 2-(9H-fluoren-9-ylidenemethyl)benzoic acid scaffold would likely alter its properties.
| Substituent Type | Position | Observed Effect on Photophysical/Electronic Properties | Reference |
| N-Donor Groups (e.g., morpholine, piperidine) | Fluorene C9 | Red-shifted absorption and emission; significant reduction in the HOMO-LUMO energy gap; facilitates oxidation. | mdpi.com |
| Halogens (e.g., F, Cl) | Benzoic Acid (ortho position) | Can lead to non-planarity between the carboxylic group and the aromatic ring, affecting conjugation and acidity. | nih.govresearchgate.net |
| Electron-Withdrawing Groups | Fluorene Core | Can lower both HOMO and LUMO energy levels, potentially increasing electron affinity. | researchgate.net |
| Extended π-Systems (e.g., Thiophene) | Attached to Fluorene | Alters charge transport properties and molecular packing in the solid state. | nih.govresearchgate.net |
| Alkyl Chains (e.g., 2-ethylhexyl) | On N-heterocycles linked to Fluorene | Improves solubility and influences film-forming properties and the formation of aggregates/excimers. | mdpi.com |
Research on carbazole-fluorene copolymers further illustrates these principles, showing that attaching different functional groups (like carboxyethyl or iridium complexes) to the fluorene-containing backbone significantly alters the photoluminescence quantum yields and electroluminescence characteristics. mdpi.com The systematic variation of these substituents is crucial for tailoring the material for applications ranging from organic light-emitting diodes (OLEDs) to sensors.
Rational Design Strategies for Modulating Intramolecular Charge Transfer (ICT) and Extending Conjugation Pathways
Rational design strategies for fluorene-benzoic acid systems focus on controlling the degree of intramolecular charge transfer (ICT) and the extent of π-conjugation. ICT is a phenomenon where photoexcitation promotes an electron from a donor part of the molecule to an acceptor part, creating a highly polar excited state. In the this compound framework, the fluorene moiety typically acts as the electron donor and the benzoic acid as the acceptor.
Modulating ICT: The efficiency of ICT can be precisely controlled by modifying the electron-donating or -accepting strength of the respective molecular fragments.
Enhancing Donor Strength: Introducing strong electron-donating groups (e.g., amino or alkoxy groups) onto the fluorene ring would enhance its donor character, facilitating a more pronounced charge transfer to the benzoic acid acceptor upon excitation.
Enhancing Acceptor Strength: Conversely, adding strong electron-withdrawing groups (e.g., nitro or cyano groups) to the benzoic acid ring would increase its electron affinity, further promoting ICT.
Studies on analogous donor-acceptor molecules like aminobenzoic acid derivatives show that the geometry of the excited state is critical. ias.ac.innih.gov In some cases, the molecule can undergo twisting around the bond connecting the donor and acceptor, leading to a twisted intramolecular charge transfer (TICT) state. nih.gov This process is highly dependent on solvent polarity and can lead to dual fluorescence—a high-energy emission from the locally excited state and a lower-energy, red-shifted emission from the relaxed TICT state. ias.ac.in Designing fluorene-benzoic acid derivatives that can access TICT states is a strategy for developing sensitive fluorescent probes for their local environment.
Extending Conjugation Pathways: The extent of π-conjugation in the molecule dictates its absorption and emission wavelengths. Extending the conjugation pathway generally leads to a bathochromic shift, pushing absorption and emission to longer wavelengths. This can be achieved by:
Incorporating Additional Aromatic Units: Fusing additional aromatic rings to the fluorene core or creating oligomers and polymers based on the fluorene-benzoic acid monomer would extend the π-system. researchgate.netmdpi.com
Modifying the Conjugated Bridge: The exocyclic double bond that links the fluorene and benzoic acid moieties is a critical part of the conjugation path. Replacing or modifying this bridge can tune the electronic communication between the donor and acceptor components.
By employing these design principles, molecules can be engineered with tailored absorption profiles, making them suitable for specific light-harvesting or light-emitting applications.
Development of Predictive Models for Structure-Property Correlations in Fluorene-Benzoic Acid Systems Towards Rational Design
To accelerate the discovery of new materials and avoid costly and time-consuming trial-and-error synthesis, researchers rely on the development of predictive computational models. These models aim to establish clear structure-property relationships, allowing for the in silico design of molecules with desired characteristics.
Quantum Chemical Calculations: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools used to model the electronic structure and photophysical properties of molecules like this compound. mdpi.comresearchgate.netnih.gov These computational methods can accurately predict:
Ground and Excited-State Geometries: Determining the most stable molecular structures.
Frontier Molecular Orbital (HOMO/LUMO) Energies: Calculating the energy gap, which correlates with the electronic absorption and electrochemical properties. mdpi.com
Absorption and Emission Spectra: Simulating UV-visible absorption and fluorescence spectra, which can be compared directly with experimental results. nih.gov
Potential Energy Surfaces: Mapping the energy landscape of chemical processes like ICT or proton transfer, providing mechanistic insights. nih.gov
For example, theoretical calculations have successfully predicted that adding N-donor substituents to a fluorene core would lower the energy gap and that the calculated HOMO/LUMO energies match well with experimentally determined values. mdpi.com Similarly, DFT has been used to rationalize the conformational preferences of substituted benzoic acids, explaining how steric and electronic effects influence their structure. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Models: By generating a library of virtual compounds with different substituents and calculating their properties using quantum chemical methods, researchers can develop QSPR models. These models use statistical methods to create mathematical equations that correlate structural descriptors (e.g., electronic parameters of substituents, molecular size, shape) with a specific property (e.g., absorption maximum, HOMO-LUMO gap). Such models provide a rapid screening tool to identify the most promising candidate molecules for synthesis and experimental validation. nih.govnih.gov The development of robust and accurate predictive models is essential for the rational design of next-generation materials based on the fluorene-benzoic acid scaffold.
Concluding Perspectives and Future Research Trajectories
Synthesis of Key Research Findings and Contributions to the Field of Fluorene-Benzoic Acid Chemistry
The field of fluorene-benzoic acid chemistry has made significant strides, primarily driven by the versatile properties of the fluorene (B118485) moiety. Fluorene derivatives are recognized for their high thermal stability, chemical resistance, and excellent charge-transporting capabilities, making them valuable in the development of advanced materials. statsndata.orgnih.gov The protons at the 9-position of the fluorene ring exhibit relatively high acidity, which allows for the introduction of various functional groups at this position. researchgate.net This functionalization is a key aspect of synthesizing a wide array of fluorene-based molecules with tailored properties. researchgate.net
While direct synthesis methods for 2-(9H-fluoren-9-ylidenemethyl)benzoic acid are not extensively documented, analogous synthetic routes for similar compounds offer valuable insights. For instance, the synthesis of 2-(9H-Fluoren-9-ylidenemethyl)thiophene involves a modified phase-transfer-catalyzed condensation of fluorene with thiophene-2-carbaldehyde. researchgate.net This suggests that a similar condensation reaction between fluorene and 2-formylbenzoic acid could be a viable pathway to produce this compound.
The contribution of fluorene-benzoic acid derivatives to materials science is significant, with applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as fluorescent probes. nih.govjinjingchemical.com The benzoic acid group, with its carboxylic acid functionality, can enhance solubility and provide a site for further chemical modifications, such as esterification or amidation, allowing for the creation of more complex molecular architectures.
Identification of Emerging Challenges and Unexplored Research Opportunities for this compound
The primary challenge concerning this compound is the scarcity of dedicated research and experimental data. Much of the available information is on structurally related compounds, which, while useful for inference, does not replace the need for direct investigation. A significant portion of the available information is from chemical suppliers who list it as a rare chemical, often without accompanying analytical data. sigmaaldrich.com
This lack of information presents a clear and immediate research opportunity: the definitive synthesis, purification, and comprehensive characterization of this compound. Detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and crystallographic studies would provide a foundational understanding of its molecular structure and properties.
Further unexplored research avenues include:
Photophysical Properties: A thorough investigation of its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetime would reveal its potential for optoelectronic applications.
Electrochemical Characterization: Cyclic voltammetry studies could determine its HOMO and LUMO energy levels, which are crucial for assessing its suitability as a charge-transporting material in electronic devices.
Polymerization: The benzoic acid functionality could be leveraged to incorporate this molecule into polymer chains, leading to new materials with potentially interesting properties for applications in organic electronics or as advanced coatings.
Computational Modeling: Density Functional Theory (DFT) calculations can provide theoretical insights into its electronic structure, molecular geometry, and vibrational frequencies, complementing experimental findings.
Prognosis for Advanced Applications and Interdisciplinary Impact in Materials Science and Beyond
The future for this compound appears promising, with potential for significant impact across multiple disciplines. The global market for fluorene is projected to see continued growth, driven by its expanding use in high-performance materials. statsndata.orgjinjingchemical.com
Materials Science: The combination of the fluorene core's charge-transporting properties and the benzoic acid's functional handle makes this compound a strong candidate for:
Organic Light-Emitting Diodes (OLEDs): Fluorene-based materials are already widely used in OLEDs due to their high photoluminescence efficiency and thermal stability. nih.govjinjingchemical.com This compound could serve as an emissive material or a host in the emissive layer.
Organic Photovoltaics (OPVs): Its electronic properties might be suitable for use as an electron donor or acceptor material in the active layer of solar cells.
Sensors: The fluorescent nature of the fluorene core could be exploited for the development of chemical sensors, where the benzoic acid group could be modified to selectively bind to specific analytes.
Medicinal Chemistry: While less explored, the fluorene scaffold is present in some bioactive natural products. researchgate.net The carboxylic acid group of the benzoic acid moiety could improve bioavailability and provide a point of attachment for creating prodrugs or targeted drug delivery systems. However, significant research into its biological activity and toxicity would be required.
Interdisciplinary Impact: The development of new functional materials based on this compound could foster collaborations between chemists, physicists, and materials scientists. Success in synthesizing and characterizing this and related compounds will undoubtedly spur further innovation in the design of next-generation organic electronic devices and smart materials.
Interactive Data Tables
Table 1: Predicted Physicochemical Properties of this compound Note: The following data is predicted and requires experimental verification.
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₄O₂ | Inferred |
| Molecular Weight | 298.34 g/mol | Inferred |
| XlogP | 5.2 | Inferred |
| Hydrogen Bond Donor Count | 1 | Inferred |
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₂₁H₁₄O₂ |
| Fluorene | C₁₃H₁₀ |
| Benzoic acid | C₇H₆O₂ |
| 2-(9H-Fluoren-9-ylidenemethyl)thiophene | C₁₈H₁₂S |
Q & A
Q. What are the standard synthetic protocols for preparing 2-(9H-fluoren-9-ylidenemethyl)benzoic acid and its derivatives?
Methodological Answer: The synthesis typically involves coupling reactions between fluorenyl precursors and benzoic acid derivatives. For example:
- Step 1: Activation of the fluorenyl moiety (e.g., via carbamoyl or ester intermediates) using reagents like Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) for protection .
- Step 2: Coupling with a benzoic acid derivative under catalytic conditions (e.g., DCC/DMAP for esterification or amide bond formation) .
- Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .
Key challenges include controlling stereochemistry and minimizing side reactions. Derivatives often require multi-step protocols, as seen in azetidine- and xanthene-containing analogs .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm regiochemistry and purity. Aromatic protons in the fluorenyl and benzoic acid moieties appear as distinct multiplet clusters (δ 7.2–8.5 ppm) .
- X-ray Crystallography: SHELX software (e.g., SHELXL) resolves crystal packing and bond angles, critical for validating the fluorenylidenemethyl group’s planar geometry .
- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H] at m/z 419.43 for CHNO) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound for photochemical applications?
Methodological Answer:
- Functional Selection: Use hybrid functionals like B3LYP (Becke-3-parameter-Lee-Yang-Parr) to balance accuracy and computational cost for π-conjugated systems .
- Basis Sets: Employ 6-31G(d,p) for geometry optimization and 6-311++G(2d,p) for excited-state calculations (e.g., HOMO-LUMO gaps) .
- Applications: Predict charge-transfer behavior in fluorescence studies or ligand-protein interactions . Contradictions between experimental and computational UV-Vis spectra can arise from solvent effects or basis set limitations, requiring TD-DFT adjustments .
Q. How do researchers resolve contradictions between experimental and computational data in structural analysis?
Methodological Answer:
Q. What strategies improve the compound’s solubility for biological assays without altering its activity?
Methodological Answer:
- Co-solvent Systems: Use DMSO:water (≤10% v/v) or cyclodextrin inclusion complexes .
- Derivatization: Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at non-critical positions (e.g., para to the carboxylic acid) .
- pH Adjustment: Ionize the carboxylic acid group (pKa ~4.2) in buffered solutions (pH 7.4) .
Q. How are biological interactions (e.g., protein binding) studied mechanistically?
Methodological Answer:
- Fluorescence Quenching: Monitor changes in the compound’s emission (λ ~450 nm for fluorenyl derivatives) upon titrating with proteins like BSA .
- Isothermal Titration Calorimetry (ITC): Quantify binding constants (K) and stoichiometry .
- Molecular Docking: Use AutoDock Vina with force fields (e.g., AMBER) to predict binding sites, validated by mutagenesis studies .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
